molecular formula C23H19FN2S B2719430 3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide CAS No. 339277-93-9

3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide

Cat. No.: B2719430
CAS No.: 339277-93-9
M. Wt: 374.48
InChI Key: GQBYAOSTIRIVQL-UHFFFAOYSA-N
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Description

The compound 3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide (CAS 339277-93-9) is a substituted imidazole derivative characterized by:

  • A 1-methyl group at the imidazole ring’s position 1.
  • 4,5-diphenyl substituents at positions 4 and 5.
  • A 3-fluorobenzyl sulfide moiety at position 2.

Imidazole derivatives are widely studied for their biological and catalytic applications, with structural modifications (e.g., halogenation, sulfur oxidation state, and substituent variations) significantly altering their properties .

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-4,5-diphenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2S/c1-26-22(19-12-6-3-7-13-19)21(18-10-4-2-5-11-18)25-23(26)27-16-17-9-8-14-20(24)15-17/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBYAOSTIRIVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1SCC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide undergoes several types of chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that derivatives of imidazole compounds can inhibit the growth of cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), HEPG2 (liver cancer).
  • Mechanism of Action : The compound may induce apoptosis and cause cell cycle arrest, demonstrating significant anticancer properties compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

The thioether group in the compound enhances its antimicrobial properties:

  • Target Bacteria : Staphylococcus aureus, Escherichia coli.
  • Mechanism : Inhibition of bacterial cell wall synthesis has been observed, making it effective against multidrug-resistant strains .

Study on Anticancer Activity

A study highlighted that similar imidazole derivatives exhibited significant anticancer activity against the MCF-7 cell line with an IC50 value lower than that of doxorubicin, indicating a promising alternative for cancer therapy.

Thioether Derivatives in Antimicrobial Applications

Another research effort focused on the effectiveness of thioether derivatives in combating multidrug-resistant bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 6.9 µM against resistant strains, showcasing its potential as an antimicrobial agent.

Mechanism of Action Studies

Molecular docking studies have suggested that the compound interacts with specific proteins involved in cancer progression and bacterial resistance mechanisms. This interaction leads to inhibition of their activity, providing insights into its therapeutic potential .

Summary Table of Biological Activities

Activity Type Target/Cell Line Mechanism of Action Reference
AnticancerMCF-7, HEPG2Induces apoptosis; cell cycle arrest
AntimicrobialStaphylococcus aureusInhibits bacterial cell wall synthesis
Escherichia coliInhibits bacterial cell wall synthesis

Mechanism of Action

The mechanism of action of 3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The fluorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The sulfide linkage can undergo redox reactions, potentially modulating the compound’s biological activity.

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 influences steric and electronic properties:

Compound Name Position 1 Substituent CAS Number Key References
3-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide Methyl 339277-93-9
4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfide 2-Propynyl 339277-96-2
Ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate Ethyl acetate 339277-80-4

Key Insight : The methyl group (target compound) offers simplicity and stability, while propynyl or ethyl acetate groups introduce steric bulk or functional handles for further derivatization .

Halogen and Benzyl Group Modifications

Halogen type and position on the benzyl group modulate electronic effects and binding interactions:

Compound Name Benzyl Group Substitution Sulfur Oxidation State Molecular Weight (g/mol)
3-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide 3-Fluorobenzyl Sulfide 406.5 (analog sulfone: )
2-Chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone 2-Chlorobenzyl Sulfone 457.37 (predicted)
3,4-Dichlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone 3,4-Dichlorobenzyl Sulfone 457.37

Sulfur Oxidation State: Sulfide vs. Sulfone

The oxidation state of sulfur impacts reactivity and stability:

Property Sulfide (Target Compound) Sulfone (CAS 338957-03-2)
Oxidation State S⁻² S⁺⁶
Stability Prone to oxidation Highly stable
Solubility Moderate in organic solvents Higher polarity
Biological Activity Potential for redox interactions Enhanced metabolic stability

Key Insight : Sulfones are more stable and polar, making them preferable for pharmaceutical applications, while sulfides may serve as intermediates .

Crystallography Tools

Structural studies rely on:

  • SHELX and OLEX2 for refinement and analysis .
  • WinGX for data processing and visualization .

Physical and Chemical Properties

Compound (CAS) Density (g/cm³) Boiling Point (°C) Molecular Weight (g/mol)
3-Fluorobenzyl sulfone (338957-03-2) 1.33 (predicted) 632.9 (predicted) 406.5
3,4-Dichlorobenzyl sulfone (339277-09-7) 1.33 632.9 457.37

Note: Fluorine’s lower atomic weight reduces molecular weight compared to chlorine analogs, affecting volatility and solubility .

Biological Activity

3-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide (CAS No. 339277-93-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and case studies.

  • Molecular Formula : C23H19FN2S
  • Molar Mass : 374.47 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of imidazole derivatives, including 3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide. The compound exhibits significant activity against various pathogens.

In Vitro Studies

In vitro tests have shown that derivatives similar to 3-fluorobenzyl imidazole possess minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against common bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis. These compounds also demonstrated strong antibiofilm activity, outperforming traditional antibiotics like ciprofloxacin.

Pathogen MIC (μg/mL) MBC (μg/mL) Biofilm Reduction (%)
Staphylococcus aureus0.220.25>70
Staphylococcus epidermidis0.200.23>65

Antiviral Activity

Imidazole derivatives have shown promising antiviral activity against various viral strains. Research indicates that compounds in this class can inhibit viral replication effectively.

Case Studies

  • HIV Inhibition : Certain imidazole derivatives have been reported to inhibit HIV-1 protease with IC50 values ranging from 12.27 to 31.64 μM.
  • Dengue Virus : Compounds similar to the target compound have demonstrated micromolar activity against dengue virus with an EC50 of approximately 1.85 μM.
Virus Type IC50 (μM)
HIV-1 Protease12.27 - 31.64
Dengue Virus~1.85

Anticancer Activity

The potential anticancer effects of imidazole derivatives are also noteworthy. Some studies suggest that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of critical enzymes involved in cell proliferation.

The proposed mechanism includes:

  • Inhibition of DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for DNA replication and synthesis.
  • Induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.

Safety and Toxicity Profile

Toxicity assessments reveal that compounds similar to 3-fluorobenzyl imidazole exhibit low hemolytic activity (% lysis range from 3.23% to 15.22%) and non-cytotoxicity with IC50 values greater than 60 μM, indicating a favorable safety profile for further development.

Q & A

Q. What are the standard synthetic routes for preparing 3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide?

The compound can be synthesized via multi-step protocols involving imidazole core formation, followed by sulfide linkage introduction. Key steps include:

  • Imidazole ring construction : Using substituted benzils and ammonium acetate in refluxing acetic acid (common for 4,5-diphenylimidazoles) .
  • Sulfide functionalization : Reacting the imidazole-2-thiol intermediate with 3-fluorobenzyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization .

Q. How can researchers confirm the structure and purity of this compound?

  • Spectroscopic methods :
  • ¹H/¹³C NMR : Assign peaks for fluorobenzyl (δ ~7.3–7.5 ppm for aromatic protons), methyl (δ ~3.7 ppm), and sulfide groups .
  • IR spectroscopy : Confirm C-S (650–750 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) .

Q. What crystallographic tools are recommended for resolving its solid-state structure?

  • Software : SHELXL (refinement) and OLEX2 (visualization/analysis) are widely used for small-molecule crystallography .
  • Workflow : Data collection (Mo/Kα radiation), structure solution via direct methods (SHELXS), and refinement with anisotropic displacement parameters .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Computational-guided design : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • High-throughput screening : Test solvent/base combinations (e.g., DMF vs. CH₃CN; K₂CO₃ vs. Cs₂CO₃) to maximize sulfide coupling efficiency .

Q. What computational methods aid in understanding substituent effects on reactivity?

  • Reaction path searches : Identify how electron-withdrawing groups (e.g., -F on benzyl) influence imidazole nucleophilicity using software like GRRM .
  • Hammett analysis : Correlate substituent σ values with reaction rates for systematic optimization .

Q. Are there catalytic applications for this compound or its derivatives?

  • Hydrogen evolution catalysts : Similar bis-imidazole cobalt complexes exhibit electrocatalytic H₂ production; UV-Vis spectroscopy (λmax ~500–555 nm in MeCN/DMF) monitors metal-ligand interactions .
  • Ligand design : The sulfide group’s flexibility may enhance metal coordination in transition-metal catalysts .

Q. How do steric and electronic factors affect its biological activity?

  • Antimicrobial assays : Compare MIC values against S. aureus and C. albicans with structurally related compounds (e.g., 3-(4,5-diphenylimidazol-2-yl)-indole derivatives) .
  • SAR studies : Modify the fluorobenzyl group to assess how halogen position impacts membrane permeability .

Q. How can crystallographic data discrepancies (e.g., disorder, twinning) be resolved?

  • Twinning refinement : Use SHELXL’s TWIN/BASF commands for twinned data .
  • Disorder modeling : Apply PART/SUMP constraints to refine overlapping substituents (e.g., phenyl rings) .

Q. What spectroscopic techniques quantify its stability under varying conditions?

  • UV-Vis kinetics : Monitor degradation in solution (e.g., λmax shifts in DMSO) under oxidative/thermal stress .
  • LC-MS stability assays : Track decomposition products over time .

Q. How can researchers validate synthetic intermediates in complex multi-step routes?

  • In-situ monitoring : Use TLC (silica, ethyl acetate/hexane) or inline IR spectroscopy to detect thiol intermediates .
  • Isolation and characterization : Purify intermediates (e.g., imidazole-2-thiol) via flash chromatography before proceeding .

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